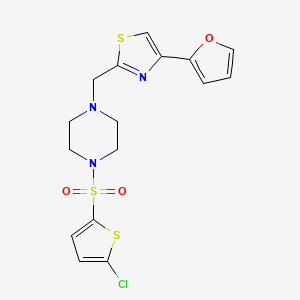
4-Bromo-2-formylphenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-formylphenyl benzoate is a chemical compound with the molecular formula C14H9BrO3 . Its average mass is 305.124 Da and its monoisotopic mass is 303.973511 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the search results. The molecular formula is C14H9BrO3, and its average mass is 305.124 Da .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
4-Formylphenyl benzoate, a precursor related to 4-Bromo-2-formylphenyl benzoate, has been used to construct new heterocyclic scaffolds containing thiazole and thiazolidin-5-one rings. These compounds demonstrated significant antibacterial activity against various bacteria, with some showing activity close to the standard chemotherapeutic Ampicillin (Abdel‐Galil, Moawad, El‐Mekabaty, & Said, 2018).
Photochemistry and Synthetic Applications
2-(4-Bromophenyl)-2-oxoethyl benzoates, similar to this compound, are of commercial importance in synthetic and photochemistry fields. They serve as photosensitive blocking groups due to their ease of cleavage under mild conditions (Kumar et al., 2014).
Dielectric and Optical Properties in Liquid Crystals
The dielectric properties of λ-shaped mesogenic compounds, incorporating a bromo substituent similar to this compound, have been investigated. These studies focus on the influence of bromo and chloro substituents on the dielectric permittivity, temperature, and frequency in liquid crystals (Chand & Manohar, 2010).
Pharmaceutical Applications
Biphenyl-based compounds with structures related to this compound are noted for their importance in pharmaceutical uses, particularly in hypertension and inflammatory treatments. Some of these compounds have shown significant anti-tyrosinase activities (Kwong et al., 2017).
Synthesis of Natural Products and Intermediates
Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an intermediate closely related to this compound, is important for the synthesis of bisbibenzyls, a series of natural products with diverse biological activities (Hong-xiang, 2012).
Liquid Crystalline Behavior
4′-Bromophenyl 4′'-[(4-n-alkoxy-2,3,5,6-tetrafluoro-phenyl)ethynyl]benzoates, similar to this compound, have been synthesized and analyzed for their liquid crystalline behavior, exhibiting nematic and smectic A phases (徐岳连, 陈齐, & 闻建勋, 1993).
Nucleophilic Substitution Reactions
Thiophenyl 4-Nitrobenzoates, structurally similar to this compound, have been studied for their nucleophilic substitution reactions, which is essential in understanding reaction mechanisms in organic chemistry (Koh, Han, & Lee, 1999).
Crystal Structure Analysis
Studies involving compounds like p-Formylphenyl, di(p-methylphenyl)amine, and p-bromophenyl, di(o-bromo-p-methylphenyl)amine, related to this compound, have contributed to the understanding of crystal structures in organic molecules (Xue, Liu, Huang, & Gong, 2000).
Eigenschaften
IUPAC Name |
(4-bromo-2-formylphenyl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO3/c15-12-6-7-13(11(8-12)9-16)18-14(17)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLWRHNFDZCPIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2630559.png)
![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2630560.png)

![4-methoxy-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B2630567.png)
![Methyl 4-[5-(2-methoxy-2-oxoethyl)-4-phenyl-1,3-thiazol-2-yl]benzoate](/img/structure/B2630568.png)
![2,2-Dichloro-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2630570.png)
![12-[[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2630573.png)



![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2630580.png)

